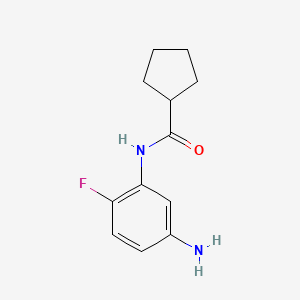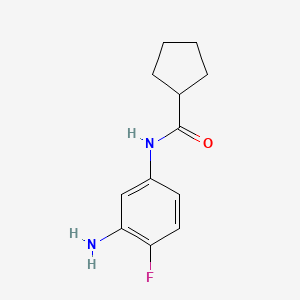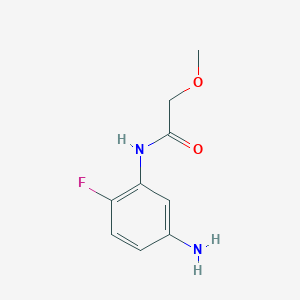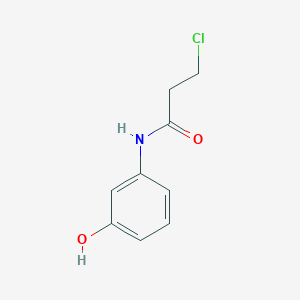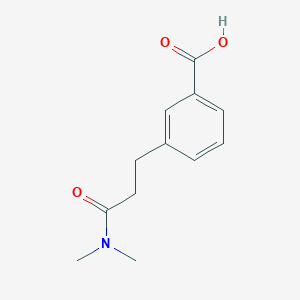
8-Chloroquinazoline-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
The synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione involves several steps. For instance, 2-Amino-3-chlorobenzoic acid and urea were heated together at 140 C. for 2 hours and at 180 C. for 24 h. Then the reaction mixture was cooled and triturated with hot water followed by ethyl acetate. The solid was filtered and dried to give the product .Scientific Research Applications
Anticancer Agent Development
8-Chloroquinazoline-2,4(1H,3H)-dione: derivatives have been studied for their potential as anticancer agents. The compound’s ability to interfere with cellular signaling pathways makes it a candidate for targeted cancer therapies. Research has shown that certain quinazoline derivatives can inhibit tyrosine kinase enzymes, which are often overactive in cancer cells .
Antimicrobial Activity
Quinazoline derivatives exhibit a broad spectrum of antimicrobial activities. They have been investigated for their efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. This makes them valuable in the development of new antibacterial drugs .
Neuroprotective Effects
Studies suggest that quinazoline derivatives may have neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from damage or death .
Anti-inflammatory Applications
The anti-inflammatory properties of quinazoline derivatives make them suitable for research into treatments for chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and slowing disease progression .
Cardiovascular Research
Some quinazoline derivatives have shown promise in cardiovascular research, particularly in the treatment of hypertension. They can act as vasodilators, helping to lower blood pressure and reduce the risk of heart disease .
Antiviral Research
The structural complexity of quinazoline derivatives allows them to be tailored for antiviral applications. They have been explored for their potential to inhibit viral replication, which is crucial in the fight against viral infections .
properties
IUPAC Name |
8-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWCWNEEZHWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598996 | |
| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62484-22-4 | |
| Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
